molecular formula C21H24F3N B1210726 Fluotracene

Fluotracene

Cat. No.: B1210726
M. Wt: 347.4 g/mol
InChI Key: JTAJFHGSVCEPKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluotracene (氟曲拉新) is a fluorinated organic compound, as indicated by its nomenclature in chemical databases . In industrial and pharmacological contexts, fluorinated compounds often exhibit enhanced stability, bioavailability, or electronic properties compared to non-fluorinated analogs . This compound’s inclusion in chemical reference collections underscores its relevance in analytical and synthetic chemistry .

Properties

Molecular Formula

C21H24F3N

Molecular Weight

347.4 g/mol

IUPAC Name

N,N-dimethyl-3-[10-methyl-2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine

InChI

InChI=1S/C21H24F3N/c1-14-16-7-4-5-8-18(16)19(9-6-12-25(2)3)20-13-15(21(22,23)24)10-11-17(14)20/h4-5,7-8,10-11,13-14,19H,6,9,12H2,1-3H3

InChI Key

JTAJFHGSVCEPKC-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=C(C=C2)C(F)(F)F)C(C3=CC=CC=C13)CCCN(C)C

Synonyms

9,10-dihydro-N,N-10-trimethyl-2- (trifluoromethyl)-9-anthracenepropanamine
fluotracen
fluotracen hydrochloride, (cis-(+-))-isomer
SK and F 28175
SK and F-28175
SKF 28175

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluotracen involves the reaction of 10-methyl-2-(trifluoromethyl)-9,10-dihydroanthracene with N,N-dimethylpropan-1-amine. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: While specific industrial production methods for Fluotracen are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize impurities. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Fluotracen undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of Fluotracen .

Scientific Research Applications

    Chemistry: As a tricyclic compound, Fluotracen serves as a model for studying the structure-activity relationships of tricyclic antidepressants and antipsychotics.

    Biology: Fluotracen’s effects on neurotransmitter systems make it a valuable tool for studying the mechanisms of depression and psychosis.

    Medicine: Although not marketed, Fluotracen’s dual antidepressant and antipsychotic properties suggest potential therapeutic applications in treating comorbid depression and psychosis.

    Industry: Fluotracen’s unique chemical structure may inspire the development of new compounds with similar pharmacological profiles

Mechanism of Action

Fluotracen is similar to other tricyclic compounds such as:

  • Amoxapine
  • Loxapine
  • Trimipramine

Uniqueness: What sets Fluotracen apart is its dual activity as both an antidepressant and antipsychotic. This makes it particularly valuable in treating conditions where both types of symptoms are present, such as in schizophrenia .

Comparison with Similar Compounds

Fluoranthene and Derivatives

Key differences and similarities include:

Property Fluoranthene (C₁₆H₁₀) Fluotracene (Inferred)
Molecular Weight 202.26 g/mol Likely higher (fluorine substituents)
Solubility Insoluble in water Improved solubility (fluorine groups)
Reactivity Electrophilic substitution Enhanced electrophilicity (fluorine)
Applications Environmental pollutant, dye precursor Potential pharmaceutical or material science use

Fluoranthene derivatives, such as dihydrodiols (e.g., cis-7,8-fluoranthene dihydrodiol, compound 2) and dimethoxy analogs (compound 4), demonstrate metabolic and oxidative pathways . This compound’s fluorination may alter these pathways, reducing toxicity or enabling novel reactivity .

Fluoxetine and Flurbiprofen (Functionally Similar Compounds)

While structurally distinct, this compound may share functional similarities with fluorinated pharmaceuticals:

Property Fluoxetine (C₁₇H₁₈F₃NO) Flurbiprofen (C₁₅H₁₃FO₂) This compound
Primary Use SSRI antidepressant NSAID (anti-inflammatory) Undefined (potentially catalytic or therapeutic)
Fluorine Role Enhances blood-brain barrier penetration Stabilizes carboxylic acid group Likely modulates electronic properties
Bioactivity Serotonin reuptake inhibition COX enzyme inhibition Unknown; requires empirical study

This compound’s fluorination pattern could position it for applications in drug design, leveraging fluorine’s metabolic stability and lipophilicity .

Research Findings and Critical Analysis

  • Structural Similarity vs. Functional Divergence : highlights that structural similarity (e.g., Tanimoto coefficient ≥0.85) only correlates with a 30% chance of shared bioactivity. For this compound, this implies that even if it resembles fluoranthene derivatives, its biological or chemical roles may diverge significantly .
  • Synthetic Pathways : Fluoranthene derivatives are often synthesized via microbial oxidation or photochemical reactions . This compound’s synthesis may require fluorination steps, such as electrophilic substitution or transition metal-catalyzed methods .
  • Analytical Challenges : The absence of spectral or crystallographic data for this compound in the provided evidence complicates direct comparison. Reference collections like Microtrace’s database emphasize the need for empirical validation .

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